molecular formula C15H15Cl2N3O B10959231 (2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10959231
M. Wt: 324.2 g/mol
InChI Key: CFFIROXXMULUFP-QPJJXVBHSA-N
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Description

(E)-N-(2,4-DICHLOROPHENYL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a dichlorophenyl group, a pyrazolyl group, and a propenamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-DICHLOROPHENYL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce these groups onto the pyrazole ring.

    Formation of the propenamide moiety: This involves the reaction of an appropriate acyl chloride with an amine.

    Coupling of the dichlorophenyl group: This step involves the reaction of the dichlorophenyl group with the propenamide moiety under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. These methods may include continuous flow reactions, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-DICHLOROPHENYL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-DICHLOROPHENYL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, triggering a biological response.

    DNA interaction: The compound may interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2,4-DICHLOROPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE: Similar structure but lacks the ethyl group.

    (E)-N-(2,4-DICHLOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE: Similar structure but lacks the methyl group.

Uniqueness

(E)-N-(2,4-DICHLOROPHENYL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which may confer specific biological activities or chemical properties.

Properties

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C15H15Cl2N3O/c1-3-20-10(2)11(9-18-20)4-7-15(21)19-14-6-5-12(16)8-13(14)17/h4-9H,3H2,1-2H3,(H,19,21)/b7-4+

InChI Key

CFFIROXXMULUFP-QPJJXVBHSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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